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Abstract
In the landscape of pharmaceutical and materials science, the characterization of novel

chemical entities is paramount. 2-(Chloromethyl)-2-ethyloxane, a substituted

tetrahydropyran, represents a potentially valuable building block in organic synthesis. However,

a comprehensive public repository of its experimental spectroscopic data is currently

unavailable. This technical guide addresses this gap by providing a detailed, predictive analysis

of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data

for 2-(Chloromethyl)-2-ethyloxane. By leveraging established spectroscopic principles,

computational prediction tools, and comparative analysis with structurally analogous

compounds, this document serves as a foundational reference for the identification and

characterization of this molecule. The methodologies and interpretations presented herein are

designed to guide researchers in their experimental work and to facilitate the seamless

integration of this compound into drug discovery and development workflows.
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Introduction
2-(Chloromethyl)-2-ethyloxane is a heterocyclic compound featuring a tetrahydropyran

(oxane) ring substituted at the 2-position with both a chloromethyl and an ethyl group. The

presence of the ether linkage, the alkyl chain, and the reactive chloromethyl group makes it a

versatile intermediate for the synthesis of more complex molecules. The oxane ring is a

common motif in many biologically active natural products and synthetic drugs, imparting

favorable pharmacokinetic properties. The chloromethyl group provides a reactive handle for

nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

Given the potential utility of this compound, a thorough understanding of its spectroscopic

properties is essential for its unambiguous identification, purity assessment, and structural

elucidation in various chemical transformations. This guide provides a predictive analysis of its

¹H NMR, ¹³C NMR, IR, and MS spectra.

Disclaimer: The spectroscopic data presented in this guide are predicted based on established

principles and computational models. Experimental verification is required for confirmation.

Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of 2-(Chloromethyl)-2-
ethyloxane are numbered as follows:

Figure 1. Molecular structure and atom numbering of 2-(Chloromethyl)-2-ethyloxane.

Predicted ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Methodology for Prediction:

The ¹H NMR chemical shifts for 2-(Chloromethyl)-2-ethyloxane are predicted based on the

principle of additivity of substituent effects and by comparison with known chemical shifts of

substituted tetrahydropyrans.[1] The electronegativity of the oxygen and chlorine atoms, as well

as the magnetic anisotropy of the C-O and C-Cl bonds, are the primary factors influencing the

proton chemical shifts.[2] The splitting patterns are predicted using the n+1 rule, considering

the number of adjacent non-equivalent protons. Computational software, often employing
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machine learning algorithms or DFT calculations, can provide more precise predictions.[3][4][5]

[6]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Protons
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Integration Assignment

H7 (CH₂Cl) 3.55 - 3.70 Singlet (s) 2H

Methylene

protons adjacent

to chlorine

H6 (OCH₂) 3.40 - 3.60 Multiplet (m) 2H

Methylene

protons adjacent

to ring oxygen

H8 (CH₂CH₃) 1.60 - 1.80 Quartet (q) 2H

Methylene

protons of the

ethyl group

H3, H4, H5 1.40 - 1.70 Multiplet (m) 6H

Methylene

protons of the

oxane ring

H8' (CH₂CH₃) 0.85 - 1.00 Triplet (t) 3H
Methyl protons of

the ethyl group

Interpretation:

H7 (CH₂Cl): The two protons on the chloromethyl group (C7) are expected to be the most

deshielded due to the strong electron-withdrawing effect of the adjacent chlorine atom. They

are predicted to appear as a singlet since there are no adjacent protons.

H6 (OCH₂): The protons on C6, being adjacent to the electronegative oxygen atom of the

ether linkage, will also be deshielded and are expected to appear downfield.

H8 (CH₂CH₃): The methylene protons of the ethyl group (C8) will appear as a quartet due to

coupling with the three protons of the adjacent methyl group.
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H3, H4, H5: The remaining methylene protons on the tetrahydropyran ring are expected to

have overlapping signals in the aliphatic region, resulting in a complex multiplet.

H8' (CH₂CH₃): The methyl protons of the ethyl group will be the most upfield signal and will

appear as a triplet due to coupling with the two protons of the adjacent methylene group.

Predicted ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Methodology for Prediction:

The ¹³C NMR chemical shifts are predicted based on established substituent effects on the

tetrahydropyran ring system. The quaternary carbon (C2) and the carbons directly attached to

the electronegative oxygen (C6) and chlorine (C7) atoms are expected to be the most

downfield. Online databases and computational prediction software are valuable tools for

refining these predictions.[7][8]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Carbon
Predicted Chemical Shift
(δ, ppm)

Assignment

C2 75 - 85
Quaternary carbon attached to

O, CH₂Cl, and CH₂CH₃

C6 65 - 75
Methylene carbon adjacent to

ring oxygen

C7 45 - 55
Methylene carbon attached to

chlorine

C8 25 - 35
Methylene carbon of the ethyl

group

C3, C4, C5 20 - 30
Methylene carbons of the

oxane ring

C8' 5 - 15
Methyl carbon of the ethyl

group

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 13 Tech Support

https://caspre.ca/
https://morgantonscientific.ncssm.edu/articles/VRHV7044.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13203576?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interpretation:

C2: This quaternary carbon is bonded to two electronegative atoms (oxygen and the carbon

bearing the chlorine), causing it to be significantly deshielded and thus the most downfield

signal.

C6: The carbon adjacent to the ring oxygen is also deshielded.

C7: The carbon bonded to the chlorine atom will be downfield due to the inductive effect of

the halogen.

C8, C3, C4, C5, C8': The remaining aliphatic carbons will appear in the upfield region of the

spectrum, with the methyl carbon of the ethyl group being the most shielded and appearing

at the highest field.

Spectroscopic Prediction Workflow

2-(Chloromethyl)-2-ethyloxane Structure

Predictive Principles
(Substituent Effects, n+1 Rule)

Analogous Compound Data
(Substituted Tetrahydropyrans)

Computational Tools
(DFT, Machine Learning)

Predicted 1H NMR Spectrum Predicted 13C NMR Spectrum Predicted IR Spectrum Predicted Mass Spectrum

Click to download full resolution via product page

Figure 2. Workflow for the predictive spectroscopic analysis of 2-(Chloromethyl)-2-
ethyloxane.

Predicted Infrared (IR) Spectroscopy
Methodology for Prediction:
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The IR spectrum is predicted by identifying the characteristic absorption frequencies of the

functional groups present in the molecule: an ether, an alkyl chloride, and alkane C-H bonds.[9]

[10][11][12][13]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment

2970 - 2850 Strong C-H stretching (alkane)

1465 - 1450 Medium C-H bending (CH₂)

1380 - 1370 Medium C-H bending (CH₃)

1150 - 1085 Strong C-O-C stretching (ether)

800 - 600 Strong C-Cl stretching

Interpretation:

C-H Stretching: Strong absorptions in the 2970-2850 cm⁻¹ region are expected due to the

stretching vibrations of the various sp³ C-H bonds in the molecule.

C-H Bending: Medium intensity peaks corresponding to the bending vibrations of the

methylene and methyl groups will be present in the 1465-1370 cm⁻¹ region.

C-O-C Stretching: A strong, characteristic absorption band for the C-O-C stretching of the

cyclic ether is predicted to be in the 1150-1085 cm⁻¹ range. This is often one of the most

prominent peaks in the spectrum of an ether.

C-Cl Stretching: A strong absorption in the fingerprint region, between 800 and 600 cm⁻¹, will

indicate the presence of the carbon-chlorine bond.

Predicted Mass Spectrometry (MS)
Methodology for Prediction:

The mass spectrum is predicted based on the expected fragmentation patterns for ethers and

alkyl halides under electron ionization (EI).[14][15] Key features to predict include the molecular
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ion peak, considering the isotopic abundance of chlorine, and the major fragmentation

pathways.

Predicted Fragmentation Pattern:

m/z Proposed Fragment Notes

162/164 [M]⁺˙

Molecular ion peak, showing

the characteristic 3:1 isotopic

pattern for chlorine.[16][17]

133/135 [M - C₂H₅]⁺ Loss of the ethyl group.

113 [M - CH₂Cl]⁺
Loss of the chloromethyl

radical.

85 [C₅H₉O]⁺
Alpha-cleavage with loss of the

ethyl and chloromethyl groups.

49/51 [CH₂Cl]⁺ Chloromethyl cation.

Interpretation:

Molecular Ion Peak (M⁺˙): The molecular ion peak is expected at m/z 162 for the ³⁵Cl isotope

and m/z 164 for the ³⁷Cl isotope, with a relative intensity ratio of approximately 3:1.[16][17]

This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the

molecule.

Major Fragmentations:

Loss of the ethyl group: Fragmentation resulting in the loss of the ethyl radical (•C₂H₅)

would lead to a fragment ion at m/z 133/135.

Loss of the chloromethyl radical: Cleavage of the C-C bond between the ring and the

chloromethyl group would result in the loss of a •CH₂Cl radical, giving a peak at m/z 113.

Alpha-Cleavage: A common fragmentation pathway for ethers is alpha-cleavage, which in

this case could lead to the formation of a stable oxonium ion.
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Chloromethyl Cation: The appearance of a peak at m/z 49/51 would correspond to the

chloromethyl cation, [CH₂Cl]⁺.

[M]+• (m/z 162/164)

[M - C2H5]+ (m/z 133/135)

- •C2H5

[M - CH2Cl]+ (m/z 113)

- •CH2Cl

[C5H9O]+ (m/z 85)

α-cleavage

[CH2Cl]+ (m/z 49/51)

fragmentation

Click to download full resolution via product page

Figure 3. Predicted major fragmentation pathways for 2-(Chloromethyl)-2-ethyloxane in mass

spectrometry.

Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic

characterization of 2-(Chloromethyl)-2-ethyloxane. The predicted ¹H NMR, ¹³C NMR, IR, and

MS data, along with their detailed interpretations, offer a robust framework for the identification

and structural analysis of this compound. The provided information is intended to be a valuable

resource for researchers in organic synthesis, medicinal chemistry, and materials science,

enabling them to confidently work with this versatile chemical building block. It is imperative

that these predicted data are confirmed through experimental acquisition and analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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